molecular formula C13H14N2S B12910432 1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione CAS No. 85590-49-4

1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione

Cat. No.: B12910432
CAS No.: 85590-49-4
M. Wt: 230.33 g/mol
InChI Key: QXBWZEULZDVZSI-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore various studies highlighting its biological activity, including synthesis methods, mechanisms of action, and comparative effectiveness against established drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyrimidine derivatives. Recent advancements in synthetic methodologies, such as the Biginelli reaction and mechanochemical approaches, have facilitated the efficient production of this compound with high yields and purity .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study reported that certain pyrimidine derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Other PyrimidinesVariousVarious

The specific IC50 values for this compound are yet to be fully characterized in the literature but are expected to be comparable to those of established anti-inflammatory agents like celecoxib.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have shown that pyrimidine derivatives can exhibit moderate to good antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The activity is often measured using standard assays against multiple bacterial strains .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
CiprofloxacinStaphylococcus aureus0.5 μg/mL
Other PyrimidinesVariousVarious

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in microbial metabolism. For example, the inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins . Additionally, its structural characteristics allow it to interact effectively with microbial cell membranes, disrupting their integrity and function .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings. For instance, a comparative study on anti-inflammatory agents showed that certain substituted pyrimidines provided relief from inflammation comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Another study focused on the antimicrobial effects demonstrated that these compounds could serve as potential alternatives to conventional antibiotics due to their unique mechanisms of action .

Properties

CAS No.

85590-49-4

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

1-ethyl-4-methyl-6-phenylpyrimidine-2-thione

InChI

InChI=1S/C13H14N2S/c1-3-15-12(9-10(2)14-13(15)16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

QXBWZEULZDVZSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=NC1=S)C)C2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.